3-(3,4-Dimethoxyphenyl)butan-2-one

Lipophilicity ADME Prediction Formulation Development

Procure 3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5) for applications requiring stereospecific C3 substitution. Its undefined stereocenter enables enantioselective methodologies, while distinct LogP (1.7) and acid-catalyzed cyclization to isochromans differentiate it from inactive C1/C4 isomers. Verify CAS to avoid formulation failure or irreproducible assays.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 4156-24-5
Cat. No. B1283475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)butan-2-one
CAS4156-24-5
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)OC)C(=O)C
InChIInChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3
InChIKeyDIWFDYWHQAEIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5) - Product Specification and Procurement Baseline


3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5) is a synthetic phenylbutanoid ketone with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Structurally, it features a butan-2-one backbone substituted with a 3,4-dimethoxyphenyl group at the C3 position [1]. This compound is distinct from its positional isomers—4-(3,4-dimethoxyphenyl)butan-2-one (CAS 6302-60-9) and 1-(3,4-dimethoxyphenyl)butan-2-one (CAS 884-06-0)—which share the same molecular formula but differ in the attachment point of the aromatic ring to the butanone chain, resulting in divergent physicochemical properties, reactivity profiles, and application suitability [2].

Why 3-(3,4-Dimethoxyphenyl)butan-2-one Cannot Be Interchanged with Positional Isomers in R&D Workflows


Despite sharing the same molecular formula (C₁₂H₁₆O₃) and molecular weight (208.25 g/mol) with its positional isomers, 3-(3,4-dimethoxyphenyl)butan-2-one exhibits substantially different physicochemical and performance characteristics that preclude generic substitution. Computed LogP values vary across isomers: the target compound has a reported XLogP of 1.7 [1], while 4-(3,4-dimethoxyphenyl)butan-2-one has an XLogP of 1.4 [2], and 1-(3,4-dimethoxyphenyl)butan-2-one has a LogP of 2.23 . These differences directly impact solubility, membrane permeability, and formulation behavior. Furthermore, the C3-substitution pattern positions the ketone functionality adjacent to a chiral center, conferring stereochemical properties absent in the C1 and C4 isomers, which are critical for applications requiring chiral resolution or stereospecific interactions [3]. Procurement of the incorrect isomer without verification of CAS 4156-24-5 can lead to irreproducible experimental outcomes, failed synthetic transformations, or invalid biological assay results.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5) Versus Analogs


Physicochemical Divergence: LogP and Calculated Partition Coefficient Differ from 4- and 1-Isomers

3-(3,4-Dimethoxyphenyl)butan-2-one exhibits a computed LogP (XLogP) of 1.7 [1], positioning its lipophilicity between the 4-isomer (XLogP = 1.4) [2] and the 1-isomer (LogP = 2.23) . This intermediate hydrophobicity confers a distinct solubility and permeability profile that may be advantageous for specific drug delivery or formulation applications. The topological polar surface area (TPSA) is 35.5 Ų, identical to the 1-isomer but potentially distinct in three-dimensional conformation due to the branched carbon chain . These differences, while modest in absolute magnitude, can translate to significant variations in cellular uptake, protein binding, and metabolic stability in biological systems.

Lipophilicity ADME Prediction Formulation Development

Synthetic Utility: Unique Reactivity as a Chiral Intermediate Versus Achiral Analogs

3-(3,4-Dimethoxyphenyl)butan-2-one contains one undefined stereocenter at the C3 position (the carbon bearing the methyl and aryl groups) [1], which is absent in both the 1-isomer and 4-isomer. This stereochemical feature enables the compound to serve as a precursor for asymmetric synthesis or as a scaffold for generating enantiomerically enriched derivatives. In contrast, 4-(3,4-dimethoxyphenyl)butan-2-one (CAS 6302-60-9) is achiral [2], and 1-(3,4-dimethoxyphenyl)butan-2-one (CAS 884-06-0) also lacks a chiral center . The presence of this stereocenter permits the exploration of stereospecific biological activity and the development of chiral resolution methodologies, capabilities unavailable with the achiral positional isomers. Additionally, the C3 substitution pattern places the ketone group adjacent to the chiral center, enabling unique reactivity in condensation and reduction reactions compared to the linear-chain analogs.

Chiral Synthesis Medicinal Chemistry Building Block

Biological Activity: Contrasting COX-2 Inhibition Profile Versus Structurally Related Phenylbutenoids

While 3-(3,4-dimethoxyphenyl)butan-2-one itself has not been directly assayed for COX-2 inhibition in the identified literature, closely related phenylbutenoids from the same structural class provide a quantitative reference framework. In a COX-2 inhibitory assay using lipopolysaccharide-stimulated mouse macrophage RAW 264.7 cells, phenylbutenoid monomers structurally analogous to the target compound exhibited IC₅₀ values of 14.97 μM and 20.68 μM [1]. Notably, structurally related 4-(3,4-dimethoxyphenyl)-3-buten-2-one (the α,β-unsaturated analog of the 4-isomer) was tested as a fruit fly attractant and found to be inactive compared to the reference attractant methyl eugenol, demonstrating that the saturated butanone backbone of the target compound confers a distinct biological activity profile compared to its unsaturated analog [2]. This class-level evidence indicates that the saturated C3-substituted butanone scaffold occupies a unique position in the phenylbutanoid SAR landscape.

COX-2 Inhibition Anti-inflammatory SAR Analysis

Commercial Availability and Purity Specification: Differentiated Supplier Landscape Versus Analogs

3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5) is commercially available from multiple reputable chemical suppliers with specified purity grades. Leyan offers the compound at 98% purity (Cat. No. 1735602) , ChemScene provides ≥98% purity (Cat. No. CS-0664946) with storage conditions specified as sealed in dry at 2-8°C , and CymitQuimica supplies the compound at minimum 95% purity (Ref. 3D-EAA15624) . In contrast, the 4-isomer (CAS 6302-60-9) is primarily characterized in spectral databases (NIST, PubChem) with more limited commercial vendor listings [1], while the 1-isomer (CAS 884-06-0) is available from AKSci at 95% purity (Cat. 5937CB) but with four-week lead times for common sizes . The broader vendor network and more readily available high-purity grades for CAS 4156-24-5 translate to more competitive pricing and faster delivery timelines for procurement workflows.

Procurement Commercial Availability Quality Control

Structural Scaffold Versatility: C3-Substitution Enables Derivatization Pathways Not Accessible to C1/C4 Analogs

The C3-substitution pattern of 3-(3,4-dimethoxyphenyl)butan-2-one provides a branched carbon skeleton that serves as a versatile scaffold for generating structurally diverse derivatives. The compound can undergo reactions at the ketone moiety (reduction to secondary alcohol, condensation to form imines or hydrazones) and electrophilic substitution on the dimethoxyphenyl ring . Notably, the proximity of the ketone to the stereocenter at C3 enables stereoselective transformations that are impossible with the linear C1- and C4-isomers. This scaffold has been implicated in the synthesis of anti-trypanosomal agents, where modifications to the dimethoxyphenyl group enhanced efficacy against Trypanosoma cruzi . The target compound has also been employed as a reactant in acid-catalyzed cyclization with sodium tetrahydroborate to generate 1-phenyl-6,7-dimethoxy-3,4-dimethylisochroman derivatives [1], a transformation pathway not accessible to the 1- or 4-isomers due to their different substitution geometry.

Derivative Synthesis Medicinal Chemistry Structure-Activity Relationship

Defined Application Scenarios for 3-(3,4-Dimethoxyphenyl)butan-2-one (CAS 4156-24-5) Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Method Development

For research programs requiring chiral building blocks or stereospecific transformations, 3-(3,4-dimethoxyphenyl)butan-2-one is the only suitable option among the C₁₂H₁₆O₃ butanone isomers. Its undefined stereocenter at C3 enables the development of enantioselective synthetic methodologies and the exploration of chiral biological activity [1]. The 4-isomer (CAS 6302-60-9) and 1-isomer (CAS 884-06-0) lack this stereochemical feature and cannot support stereospecific applications [2].

Medicinal Chemistry Hit-to-Lead Optimization in Anti-inflammatory Programs

In structure-activity relationship studies targeting COX-2 inhibition, 3-(3,4-dimethoxyphenyl)butan-2-one occupies a distinct position in the phenylbutanoid SAR landscape. Structurally analogous monomers from this class exhibit IC₅₀ values of 14.97-20.68 μM against COX-2 in RAW 264.7 macrophages [3], establishing a baseline for scaffold optimization. The C3-substitution pattern provides a differentiated starting point for lead optimization compared to the 1-isomer and 4-isomer scaffolds, offering unique derivatization pathways via stereoselective transformations .

Flavor and Fragrance Formulation Requiring Specific Lipophilicity Profile

For flavor and fragrance applications where compound partitioning and volatility are critical performance parameters, the intermediate LogP value of 1.7 [4] for 3-(3,4-dimethoxyphenyl)butan-2-one provides a distinct formulation behavior compared to the 4-isomer (XLogP = 1.4) [5] and the 1-isomer (LogP = 2.23) . This difference in lipophilicity directly influences sensory perception, release kinetics, and compatibility with different product matrices, making CAS 4156-24-5 the optimal choice for formulations requiring balanced hydrophobicity and desirable aromatic properties .

Synthetic Methodology Development for Isochroman Derivatives

3-(3,4-Dimethoxyphenyl)butan-2-one enables unique acid-catalyzed cyclization reactions to generate 1-phenyl-6,7-dimethoxy-3,4-dimethylisochromans [6]. This transformation pathway is inaccessible to the linear C1- and C4-isomers due to geometric constraints in the transition state. For synthetic organic chemistry groups developing novel heterocyclic scaffolds or exploring cyclization methodologies, the target compound offers exclusive reactivity not available from its positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.